

Staining protocols for identifying neutral lipids with Solvent Red 124

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Solvent Red 124**

Cat. No.: **B1170167**

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Application Notes: Staining Protocols for Identifying Neutral Lipids

To the valued researcher, scientist, or drug development professional,

This document addresses the inquiry for detailed application notes and protocols for identifying neutral lipids using **Solvent Red 124**. Following a comprehensive review of scientific literature and supplier technical data, it is important to note that there are no established, validated protocols for the use of **Solvent Red 124** for staining neutral lipids in biological samples such as cells or tissues.

The available data consistently describe **Solvent Red 124** as an industrial-grade solvent dye primarily used for coloring plastics, coatings, inks, and other synthetic materials. While one source generically lists "biological staining" as a potential application, it provides no specific procedures, and this appears to be an outlier. The overwhelming body of evidence points to its use in non-biological applications.

Given the lack of scientific precedent and validated methods, providing a protocol for **Solvent Red 124** for neutral lipid staining would be scientifically unsound and likely to yield unreliable results.

In lieu of a protocol for **Solvent Red 124**, we are providing detailed application notes and protocols for a widely accepted and validated alternative: Oil Red O. Oil Red O is a lysochrome

(fat-soluble dye) routinely used in research and clinical settings to stain neutral triglycerides and lipids in cells and tissues.

Application Notes and Protocols for Neutral Lipid Staining with Oil Red O

These protocols provide a reliable method for the qualitative and semi-quantitative assessment of neutral lipid accumulation in cultured cells and tissue sections.

I. Principle of Staining

Oil Red O is a fat-soluble diazo dye. The staining mechanism is based on the differential solubility of the dye. When the staining solution is applied to a sample, the dye partitions from its solvent into the intracellular lipid droplets, which have a higher affinity for the dye. This results in the selective red staining of neutral lipids.

II. Quantitative Data Summary

For comparative purposes, the following table summarizes key properties of common neutral lipid stains.

Property	Oil Red O	Nile Red	BODIPY 493/503
Stain Color	Bright Red	Yellow/Gold (in neutral lipids)	Green
Detection Method	Brightfield Microscopy	Fluorescence Microscopy	Fluorescence Microscopy
Excitation Max.	N/A (absorbance)	~485 nm	~493 nm
Emission Max.	N/A (absorbance)	~525 nm (in neutral lipids)	~503 nm
Primary Use	Histology, Cytology	Live and Fixed Cell Imaging	Live and Fixed Cell Imaging
Quantification	Absorbance after extraction	Fluorescence intensity	Fluorescence intensity

III. Experimental Protocols

A. Staining of Neutral Lipids in Cultured Cells with Oil Red O

This protocol is suitable for cells grown in multi-well plates or on coverslips.

Materials:

- Oil Red O powder
- Isopropanol (100% and 60%)
- Formalin (10%) or Paraformaldehyde (4%) for fixation
- Phosphate-Buffered Saline (PBS)
- Distilled water
- Hematoxylin (optional, for counterstaining nuclei)
- Light microscope

Protocol Steps:

- Preparation of Oil Red O Stock Solution (0.5% w/v):
 - Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.
 - Heat gently in a water bath (to no more than 60°C) to dissolve.
 - Allow the solution to cool and filter through a 0.2 µm syringe filter or Whatman paper.
 - This stock solution is stable for several months at room temperature.
- Preparation of Oil Red O Working Solution:
 - Mix 6 parts of the Oil Red O stock solution with 4 parts of distilled water (e.g., 6 mL of stock + 4 mL of water).

- Let the solution sit for 10-20 minutes at room temperature.
- Filter the working solution through a 0.2 µm syringe filter immediately before use to remove any precipitate. The working solution is not stable and should be made fresh.
- Cell Fixation:
 - Remove the cell culture medium.
 - Wash the cells twice with PBS.
 - Add 10% formalin or 4% paraformaldehyde to cover the cells and incubate for 15-30 minutes at room temperature.
 - Wash the cells twice with distilled water.
- Staining:
 - Remove the water and add 60% isopropanol to the cells for 5 minutes. This step helps to remove any residual water and facilitates lipid staining.
 - Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cells.
 - Incubate for 15-30 minutes at room temperature.
 - Remove the Oil Red O working solution.
 - Wash the cells 3-5 times with distilled water until the excess stain is removed.
- Counterstaining (Optional):
 - If desired, add Hematoxylin solution to stain the nuclei for 1 minute.
 - Wash thoroughly with tap water.
- Visualization:
 - Add a small amount of PBS or water to the wells to prevent the cells from drying out.

- Visualize the cells under a light microscope. Neutral lipid droplets will appear as red-orange droplets within the cytoplasm.

B. Quantification of Neutral Lipids

- After staining with Oil Red O (before optional counterstaining), allow the cells to dry completely.
- Add 100% isopropanol to each well to elute the stain from the lipid droplets.
- Incubate for 10 minutes with gentle shaking.
- Transfer the isopropanol containing the eluted dye to a 96-well plate.
- Measure the absorbance at 490-520 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid.

IV. Visualization of Experimental Workflow



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Caption: Workflow for staining neutral lipids in cultured cells using Oil Red O.

In conclusion, while **Solvent Red 124** is not a suitable reagent for neutral lipid staining in a research context, Oil Red O provides a robust and well-documented alternative. The protocols and data presented here should serve as a valuable resource for your research and development needs.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com